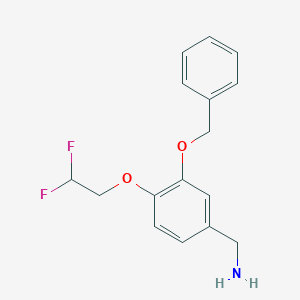

(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine

CAS No.:

Cat. No.: VC13698704

Molecular Formula: C16H17F2NO2

Molecular Weight: 293.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17F2NO2 |

|---|---|

| Molecular Weight | 293.31 g/mol |

| IUPAC Name | [4-(2,2-difluoroethoxy)-3-phenylmethoxyphenyl]methanamine |

| Standard InChI | InChI=1S/C16H17F2NO2/c17-16(18)11-21-14-7-6-13(9-19)8-15(14)20-10-12-4-2-1-3-5-12/h1-8,16H,9-11,19H2 |

| Standard InChI Key | FGPJBPNVXCCZGK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)F |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a phenyl core substituted at positions 3 and 4:

-

Position 3: Benzyloxy group (OCH₂Ph)

-

Position 4: 2,2-Difluoroethoxy group (OCH₂CF₂)

-

Side Chain: Methanamine (-CH₂NH₂) directly attached to the phenyl ring.

Molecular Formula: C₁₆H₁₇F₂NO₂

Molecular Weight: 293.31 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₇F₂NO₂ | |

| Molecular Weight | 293.31 g/mol | |

| CAS Number | 2801799-82-4 | |

| SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)F |

Biological and Pharmacological Insights

Structural Analogues in Drug Discovery

The compound’s design parallels fluorinated aromatic amines with demonstrated bioactivity:

Table 2: Comparison of Fluorinated Aromatic Amines in Receptor Targeting

Key Observations:

-

Electron-Withdrawing Groups: Difluoroethoxy substituents enhance receptor binding via increased lipophilicity and electronic effects .

-

Benzyloxy Groups: Confer steric bulk and π–π interactions, modulating selectivity and metabolic stability .

Hypothetical Pharmacological Profile

-

Antagonist Potential: Likely to act as a GPCR antagonist (e.g., GPR34, D1R) based on structural similarity .

-

Blood-Brain Barrier (BBB) Permeability: Fluorinated ethoxy groups may improve CNS penetration .

| Hazard Class | Risk Level | Precautions |

|---|---|---|

| Acute Toxicity (Oral) | Harmful (H302) | Avoid ingestion; use PPE |

| Skin/Irritation | Irritant (H315) | Gloves, eyewear required |

| Respiratory Irritation | May cause irritation (H335) | Ventilation recommended |

Future Research Directions

Optimization Strategies

-

Substituent Modification:

-

Biological Testing:

-

Screen against GPR34, D1R, and other GPCRs.

-

Assess cytotoxicity and selectivity in vitro.

-

Synthetic Innovations

-

Catalytic Alkylation: Utilize transition-metal catalysts for regioselective functionalization.

-

Green Chemistry: Replace NaH with milder bases (e.g., K₂CO₃).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume